molecular formula C14H13N3O4 B2860770 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049549-36-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2860770
CAS No.: 1049549-36-1
M. Wt: 287.275
InChI Key: ACILOIVHWZNSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that combines features from both pyridazine and benzodioxole moieties. These moieties have shown promise in various scientific fields due to their unique chemical structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common route begins with the preparation of 6-oxopyridazine-1(6H)-yl, which is then coupled with a benzo[d][1,3]dioxole derivative. The key steps often include nitration, reduction, and amidation reactions.

Industrial Production Methods: : Industrial synthesis might employ automated reactors and optimized conditions to ensure high yield and purity. Advanced purification techniques such as chromatography or crystallization may be used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, such as:

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Can be achieved using reagents like lithium aluminum hydride.

  • Substitution: : Common in reactions involving halides or nucleophiles.

Common Reagents and Conditions: : Reactions involving this compound often require specific catalysts, solvents, and temperature controls to proceed efficiently. For instance, palladium catalysts might be used in hydrogenation reactions, while acidic or basic conditions can facilitate substitution reactions.

Major Products: : Depending on the reaction, the products can vary. Oxidation might yield an alcohol or carboxylic acid derivative, while reduction typically produces a more saturated compound. Substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has found applications in multiple scientific disciplines:

  • Chemistry: : Used as a building block in organic synthesis and materials science.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating biological pathways and influencing cellular functions. Pathways involving oxidative stress, apoptosis, or signal transduction might be particularly affected.

Comparison with Similar Compounds

When compared to other similar compounds, such as other pyridazine or benzodioxole derivatives, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combined structural features and enhanced reactivity. Similar Compounds : These might include molecules like 6-oxopyridazine itself or benzo[d][1,3]dioxole derivatives, each with unique properties and applications.

Hope this gives you the insight you're looking for!

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACILOIVHWZNSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.